2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride
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Overview
Description
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride can be achieved through several methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another method includes the cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate via intramolecular aza-Wittig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrrole: Another five-membered ring with one nitrogen atom, used in various chemical syntheses.
Uniqueness
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride is unique due to its fused ring system, which combines the properties of both imidazole and pyrrole. This structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-7-2-1-3-10(7)5-9-6;/h5H,1-4H2,(H,11,12);1H |
InChI Key |
FJAPDIJDEGZIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CN2C1)CC(=O)O.Cl |
Origin of Product |
United States |
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